molecular formula C7H5BrN2O B1513238 6-Bromo-2-methoxynicotinonitrile CAS No. 1256790-45-0

6-Bromo-2-methoxynicotinonitrile

Cat. No.: B1513238
CAS No.: 1256790-45-0
M. Wt: 213.03 g/mol
InChI Key: ROGDTAWLZWYISW-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxynicotinonitrile is an organic compound with the molecular formula C7H5BrN2O. It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a nitrile group on the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methoxynicotinonitrile typically involves the bromination of 2-methoxynicotinonitrile. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methoxynicotinonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 6-bromo-2-methoxynicotinic acid.

  • Reduction: Reduction reactions can lead to the formation of 6-bromo-2-methoxynicotinamide.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by heating or the use of a catalyst.

Major Products Formed:

  • Oxidation: 6-bromo-2-methoxynicotinic acid

  • Reduction: 6-bromo-2-methoxynicotinamide

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

6-Bromo-2-methoxynicotinonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxynicotinonitrile

  • 2-Amino-4-methoxynicotinonitrile

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Properties

IUPAC Name

6-bromo-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGDTAWLZWYISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856944
Record name 6-Bromo-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-45-0
Record name 6-Bromo-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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